molecular formula C16H11N3O2 B13641612 2,6-dipyridin-4-ylpyridine-4-carboxylic acid

2,6-dipyridin-4-ylpyridine-4-carboxylic acid

Katalognummer: B13641612
Molekulargewicht: 277.28 g/mol
InChI-Schlüssel: SECYFZDXLHSHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of three pyridine rings and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of pyruvates and aldehydes in a one-pot reaction . This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid

    Nicotinic Acid: 3-Pyridinecarboxylic acid (Niacin)

    Isonicotinic Acid: 4-Pyridinecarboxylic acid

Uniqueness

2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is unique due to its structure, which includes three pyridine rings and a carboxylic acid group. This structure allows it to form stable coordination complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks and coordination polymers.

Eigenschaften

Molekularformel

C16H11N3O2

Molekulargewicht

277.28 g/mol

IUPAC-Name

2,6-dipyridin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C16H11N3O2/c20-16(21)13-9-14(11-1-5-17-6-2-11)19-15(10-13)12-3-7-18-8-4-12/h1-10H,(H,20,21)

InChI-Schlüssel

SECYFZDXLHSHCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.